molecular formula C23H20N2O5S B11233774 ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

Cat. No.: B11233774
M. Wt: 436.5 g/mol
InChI Key: UHYUZAQYAMQKEX-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Oxidation to Form the Dioxide: Oxidation is achieved using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the dibenzo[c,e][1,2]thiazine derivative with ethyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structure suggests potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Anti-inflammatory Agents: The dibenzo[c,e][1,2]thiazine core is known for its anti-inflammatory properties, which could be harnessed in medical applications.

    Anticancer Research: Preliminary studies might explore its efficacy against various cancer cell lines.

Industry

    Dye and Pigment Production: The compound’s aromatic structure could be useful in the synthesis of dyes and pigments.

    Agricultural Chemicals: Potential use as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It may bind to the active sites of enzymes, blocking their activity.

    Signal Transduction Pathways: It could interfere with signaling pathways by binding to receptors or other key proteins, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate stands out due to the specific positioning of the methyl group and the ethyl ester functionality, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4-[(6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carbonyl)amino]benzoate

InChI

InChI=1S/C23H20N2O5S/c1-3-30-23(27)15-8-11-17(12-9-15)24-22(26)16-10-13-20-19(14-16)18-6-4-5-7-21(18)31(28,29)25(20)2/h4-14H,3H2,1-2H3,(H,24,26)

InChI Key

UHYUZAQYAMQKEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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